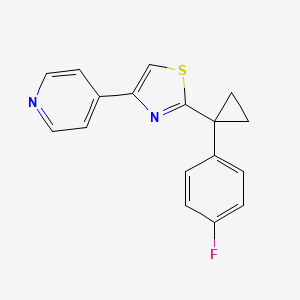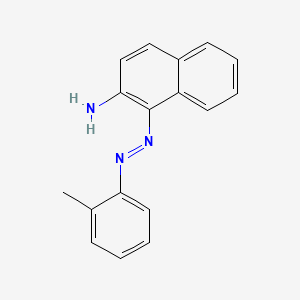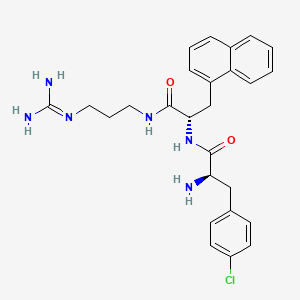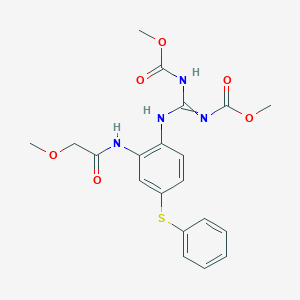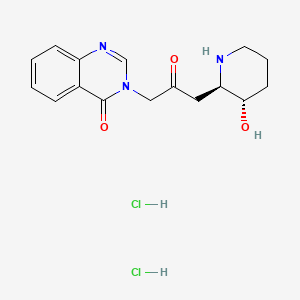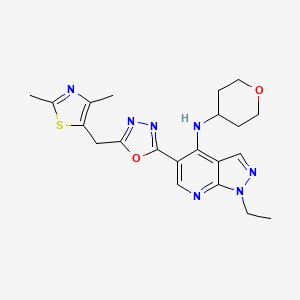
GSK-356278
描述
GSK-356278 是一种有效的、选择性的、口服生物利用度高且能穿透血脑屏障的磷酸二酯酶 4 (PDE4) 抑制剂。 它在临床前研究中显示出显著的抗炎活性,以及抗焦虑和增强认知的作用 。 该化合物已被研究用于其在治疗焦虑症、亨廷顿病和重度抑郁症等疾病中的潜在治疗应用 。
科学研究应用
GSK-356278 具有广泛的科学研究应用,包括:
化学: 它被用作工具化合物来研究磷酸二酯酶 4 的抑制及其对环腺苷酸 (cAMP) 信号通路的影响。
生物学: 它被用于研究磷酸二酯酶 4 在各种生物过程中的作用,例如炎症和免疫反应。
作用机制
GSK-356278 通过抑制磷酸二酯酶 4 (PDE4) 发挥作用,磷酸二酯酶 4 是一种分解环腺苷酸 (cAMP) 的酶。通过抑制 PDE4,this compound 提高细胞内 cAMP 的水平,导致通过 cAMP 依赖性途径的信号传导增强。 这会导致抗炎作用,以及抗焦虑和增强认知的作用 。
This compound 的分子靶标包括 PDE4A、PDE4B 和 PDE4D 亚型,其 pIC50 值分别为 8.6、8.8 和 8.7 。 该化合物结合到 PDE4 上的高亲和力罗利普兰结合位点 (HARBS),抑制其水解活性并提高 cAMP 水平 。
生化分析
Biochemical Properties
GSK-356278 plays a significant role in biochemical reactions by inhibiting the activity of phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular levels of cAMP, which in turn modulates various cellular processes. This compound interacts with several isoforms of PDE4, including PDE4A, PDE4B, and PDE4D, with high affinity (pIC50 values of 8.6, 8.8, and 8.7, respectively) . This interaction is crucial for its anti-inflammatory and cognition-enhancing effects.
Cellular Effects
This compound exerts multiple effects on various cell types and cellular processes. It has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) in human whole blood, demonstrating its anti-inflammatory properties . Additionally, this compound enhances cognitive function and exhibits anxiolytic effects in preclinical models . The compound influences cell signaling pathways by increasing cAMP levels, which can affect gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the high-affinity rolipram binding site (HARBS) on PDE4 enzymes. This binding inhibits the hydrolytic activity of PDE4, leading to increased cAMP levels . The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, resulting in changes in gene expression and cellular function. This compound’s inhibition of PDE4 also reduces the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. Studies have shown that the compound maintains its inhibitory effects on PDE4 and its associated cellular functions over extended periods . Long-term exposure to this compound in preclinical models has not resulted in significant degradation or loss of activity, indicating its potential for chronic therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rodent models, the compound exhibits anti-inflammatory activity at doses that do not induce adverse effects such as pica feeding . In non-human primate models, this compound demonstrates efficacy in reducing anxiety at doses that do not cause emesis . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cAMP levels within cells. By inhibiting PDE4, the compound prevents the breakdown of cAMP, leading to its accumulation and subsequent activation of downstream signaling pathways . This modulation of cAMP levels affects various metabolic processes, including the regulation of inflammatory responses and cognitive function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and interactions with specific transporters. The compound’s brain-penetrant properties allow it to cross the blood-brain barrier and exert its effects on central nervous system tissues . This compound’s distribution within tissues is influenced by its binding to plasma proteins and its affinity for PDE4 enzymes.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PDE4 enzymes. The compound’s activity is dependent on its ability to bind to PDE4 and inhibit its hydrolytic function . This compound does not exhibit significant localization to other cellular compartments or organelles, indicating its specific targeting of PDE4 within the cytoplasm.
准备方法
GSK-356278 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。合成路线通常从制备吡唑并吡啶骨架开始,然后对其进行功能化以引入各种取代基。 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 。
This compound 的工业生产方法可能涉及放大实验室合成工艺,优化更大批次的反应条件,并确保符合药品生产的监管标准。 这包括严格的质量控制措施,以保持化合物的纯度和效力 。
化学反应分析
GSK-356278 会经历几种类型的化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 这种反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。
这些反应中常用的试剂和条件包括有机溶剂(例如二氯甲烷、乙醇)、催化剂(例如碳载钯)和控制温度(例如回流条件)。 这些反应形成的主要产物取决于所涉及的特定官能团和所采用的反应条件 。
相似化合物的比较
属性
IUPAC Name |
5-[5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl]-1-ethyl-N-(oxan-4-yl)pyrazolo[3,4-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2S/c1-4-28-20-15(11-23-28)19(25-14-5-7-29-8-6-14)16(10-22-20)21-27-26-18(30-21)9-17-12(2)24-13(3)31-17/h10-11,14H,4-9H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDJJMXJUOHGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C4=NN=C(O4)CC5=C(N=C(S5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40222401 | |
| Record name | GSK-356278 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40222401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720704-34-7 | |
| Record name | GSK-356278 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720704347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-356278 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12542 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-356278 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40222401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-{5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-356278 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QTA9P992C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


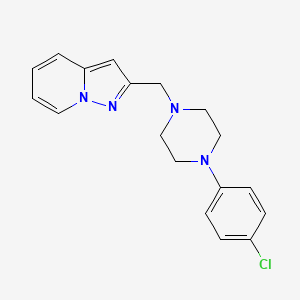
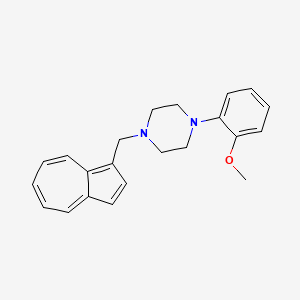
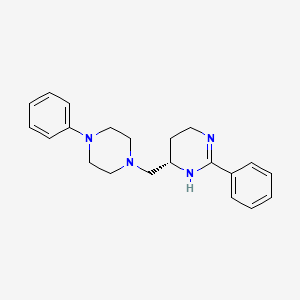
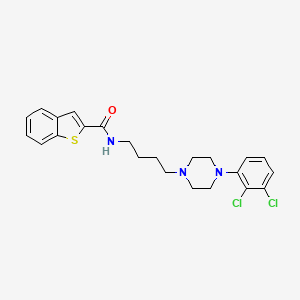

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[(E)-piperidin-1-ylmethylidenehydrazinylidene]methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B1672309.png)

